molecular formula C9H9N3S3 B13739554 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- CAS No. 135489-11-1

4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)-

Cat. No.: B13739554
CAS No.: 135489-11-1
M. Wt: 255.4 g/mol
InChI Key: PALCYAFNXXYZPC-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- is a complex organic compound belonging to the isothiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- typically involves multi-step organic reactions. Common starting materials might include isothiazole derivatives, cyanomethyl reagents, and propylthio compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale chemical reactors, precise control of reaction parameters, and purification techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might convert nitrile groups to amines.

    Substitution: Various substitution reactions can occur, especially at the isothiazole ring, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various functionalized isothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, especially in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Pharmaceutical research might investigate this compound for its potential therapeutic effects, including its ability to interact with specific biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 4-Isothiazolecarbonitrile, 3-((cyanomethyl)thio)-5-(propylthio)- would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, affecting cellular processes. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiazolecarbonitrile, 3-((methylthio)-5-(propylthio)-: Similar structure but with a methylthio group instead of cyanomethyl.

    4-Isothiazolecarbonitrile, 3-((ethylthio)-5-(propylthio)-: Similar structure but with an ethylthio group instead of cyanomethyl.

Properties

CAS No.

135489-11-1

Molecular Formula

C9H9N3S3

Molecular Weight

255.4 g/mol

IUPAC Name

3-(cyanomethylsulfanyl)-5-propylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C9H9N3S3/c1-2-4-14-9-7(6-11)8(12-15-9)13-5-3-10/h2,4-5H2,1H3

InChI Key

PALCYAFNXXYZPC-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NS1)SCC#N)C#N

Origin of Product

United States

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